molecular formula C7H7FN2O B1360107 (2-Fluorophenyl)urea CAS No. 656-31-5

(2-Fluorophenyl)urea

Cat. No.: B1360107
CAS No.: 656-31-5
M. Wt: 154.14 g/mol
InChI Key: PAWVOCWEWJXILY-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)urea is an organic compound with the molecular formula C7H7FN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with ammonia to yield this compound . Another method involves the direct reaction of 2-fluoroaniline with urea under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and small size, which can improve binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)urea
  • (2-Bromophenyl)urea
  • (2-Iodophenyl)urea

Comparison

(2-Fluorophenyl)urea is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorine’s ability to form strong hydrogen bonds can improve the compound’s interaction with biological targets, making it a valuable tool in drug design and development .

Properties

IUPAC Name

(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVOCWEWJXILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215854
Record name (2-Fluorophenyl)urea
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

656-31-5
Record name N-(2-Fluorophenyl)urea
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Record name (2-Fluorophenyl)urea
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Record name 656-31-5
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Record name (2-Fluorophenyl)urea
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Record name 1-(2-Fluorophenyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (2-Fluorophenyl)urea derivatives interesting for insecticidal development?

A1: Research suggests that incorporating a this compound moiety into nicotinic acid derivatives can significantly enhance their insecticidal activity. [] This is likely due to the specific interactions this structural element can have with biological targets within insects. For example, one study synthesized a series of nicotinic acid derivatives containing the this compound group and found them to be effective against pests like the Green Peach Aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and Maize weevil (Sitophilus zeamais). [] This highlights the potential of this compound derivatives as a scaffold for developing novel insecticides.

Q2: How does the structure of this compound derivatives relate to their biological activity?

A2: The presence of the this compound group appears crucial for the biological activity of these compounds. [] Specifically, attaching various substituents to the nicotinic acid core, including this compound, led to compounds with varying degrees of insecticidal activity. [] This suggests that modifications to the core structure, along with the presence of the this compound group, can significantly influence the interaction with biological targets and, consequently, the overall potency. This structure-activity relationship is key for designing more effective and targeted insecticides.

Q3: What research has been done on this compound derivatives beyond insecticidal applications?

A3: Interestingly, this compound derivatives have also been investigated for their potential in inhibiting specific enzymes. For instance, one study explored the use of this compound in developing soluble epoxide hydrolase (sEH) inhibitors. [] While the specific details of this research are limited in the provided abstract, it indicates that the biological activity of this compound extends beyond insecticidal applications, opening avenues for exploring its potential in other therapeutic areas.

Q4: Are there any studies exploring the binding interactions of this compound derivatives with their targets?

A4: Yes, research has explored the interactions of this compound derivatives with specific protein targets. One study investigated the crystal structure of 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa in complex with a compound containing a this compound moiety. [] While the abstract doesn't delve into specific binding details, the determination of this complex structure at a 2.7Å resolution suggests the possibility of analyzing the interaction interface. [] This information is valuable for understanding the mechanism of action of this compound derivatives and could guide the development of more potent and selective inhibitors.

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